Murrayacarpin B

Description

Properties

IUPAC Name |

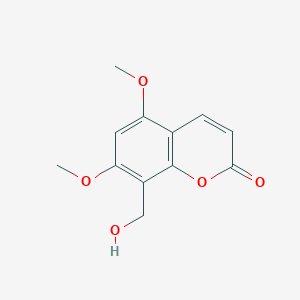

8-(hydroxymethyl)-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-15-9-5-10(16-2)8(6-13)12-7(9)3-4-11(14)17-12/h3-5,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMKZZUKJPKMBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C=CC(=O)O2)CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Murrayacarpin B from Murraya koenigii: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the isolation of Murrayacarpin B, a carbazole (B46965) alkaloid, from the leaves of Murraya koenigii. This document outlines the necessary experimental protocols, summarizes key quantitative data, and visualizes the workflow for a comprehensive understanding of the process.

Murraya koenigii, commonly known as the curry tree, is a rich source of bioactive carbazole alkaloids, which have demonstrated a range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. Among these, this compound has garnered interest for its potential therapeutic applications. The successful isolation and purification of this compound are critical first steps for further preclinical and clinical investigations.

Experimental Protocols

1. Plant Material and Extraction:

Dried and powdered leaves of Murraya koenigii serve as the starting material. The initial extraction is typically performed using an organic solvent to isolate a crude extract containing a mixture of phytochemicals.

-

Solvent Extraction: Maceration or Soxhlet extraction are common methods. Solvents such as acetone, ethanol, or methanol (B129727) are effective in extracting carbazole alkaloids.[1][2] The choice of solvent can influence the yield and composition of the crude extract. For instance, methanolic extracts have been reported to give a high percentage yield of crude extract.

-

Defatting: An initial wash with a nonpolar solvent like petroleum ether can be employed to remove fats and waxes from the plant material, which can interfere with subsequent purification steps.[3]

2. Chromatographic Purification:

Column chromatography is the primary technique used to separate the individual carbazole alkaloids from the crude extract. This method relies on the differential adsorption of compounds onto a stationary phase as a mobile phase is passed through the column.

-

Stationary Phase: Silica gel is the most commonly used stationary phase for the separation of carbazole alkaloids.[3]

-

Mobile Phase: A gradient elution system is typically employed, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system involves a mixture of n-hexane and ethyl acetate (B1210297), with the proportion of ethyl acetate being progressively increased.[4] Other solvent systems may include petroleum ether, benzene, and chloroform.[3]

-

Fraction Collection and Monitoring: The eluent is collected in fractions, and the composition of each fraction is monitored using Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled together. This process is repeated with different solvent systems or chromatographic techniques until the desired purity of this compound is achieved.

Data Presentation

Quantitative data regarding the yield and purity of this compound is not extensively reported in the available literature. However, data on the overall yield of extracts and the content of other major carbazole alkaloids can provide a useful reference.

| Parameter | Value | Reference |

| Crude Extract Yield (Methanol) | 21.42% | [5] |

| Crude Extract Yield (Ethanol) | 22.53% | [1] |

| Crude Extract Yield (Acetone) | 18.30% | [1] |

Table 1: Reported Yields of Crude Extracts from Murraya koenigii Leaves.

Spectroscopic data is essential for the structural elucidation and confirmation of the isolated this compound. While a complete dataset for this compound is not compiled here, the following table outlines the necessary spectroscopic analyses.

| Spectroscopic Technique | Information Provided |

| ¹H-NMR | Provides information about the number and chemical environment of protons in the molecule. |

| ¹³C-NMR | Provides information about the number and types of carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule. |

Table 2: Spectroscopic Techniques for the Characterization of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Murraya koenigii.

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been fully elucidated. However, studies on other carbazole alkaloids isolated from Murraya koenigii have provided insights into their potential mechanisms of action, particularly in the context of cancer.

Research has shown that certain carbazole alkaloids can induce apoptosis (programmed cell death) in cancer cells through caspase-dependent pathways.[6] Additionally, some of these compounds have been observed to inhibit autophagic flux, a cellular process that can either promote or prevent cell survival.[3] A network pharmacology study suggested that phytochemicals from M. koenigii may target key signaling pathways in breast cancer, such as the PI3K-Akt and MAPK signaling pathways.[7]

Further research is required to specifically determine the signaling pathways that are affected by this compound. The following diagram illustrates a hypothetical signaling pathway that could be investigated based on the known activities of related compounds.

References

- 1. ukm.my [ukm.my]

- 2. phytojournal.com [phytojournal.com]

- 3. Carbazole alkaloids from Murraya koenigii trigger apoptosis and autophagic flux inhibition in human oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.box [2024.sci-hub.box]

- 7. researchgate.net [researchgate.net]

Isolating Murrayacarpin B from Murraya koenigii: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the isolation of Murrayacarpin B, a carbazole alkaloid, from the leaves of Murraya koenigii. This document outlines the necessary experimental protocols, summarizes key quantitative data, and visualizes the workflow for a comprehensive understanding of the process.

Murraya koenigii, commonly known as the curry tree, is a rich source of bioactive carbazole alkaloids, which have demonstrated a range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. Among these, this compound has garnered interest for its potential therapeutic applications. The successful isolation and purification of this compound are critical first steps for further preclinical and clinical investigations.

Experimental Protocols

1. Plant Material and Extraction:

Dried and powdered leaves of Murraya koenigii serve as the starting material. The initial extraction is typically performed using an organic solvent to isolate a crude extract containing a mixture of phytochemicals.

-

Solvent Extraction: Maceration or Soxhlet extraction are common methods. Solvents such as acetone, ethanol, or methanol are effective in extracting carbazole alkaloids.[1][2] The choice of solvent can influence the yield and composition of the crude extract. For instance, methanolic extracts have been reported to give a high percentage yield of crude extract.

-

Defatting: An initial wash with a nonpolar solvent like petroleum ether can be employed to remove fats and waxes from the plant material, which can interfere with subsequent purification steps.[3]

2. Chromatographic Purification:

Column chromatography is the primary technique used to separate the individual carbazole alkaloids from the crude extract. This method relies on the differential adsorption of compounds onto a stationary phase as a mobile phase is passed through the column.

-

Stationary Phase: Silica gel is the most commonly used stationary phase for the separation of carbazole alkaloids.[3]

-

Mobile Phase: A gradient elution system is typically employed, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system involves a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased.[4] Other solvent systems may include petroleum ether, benzene, and chloroform.[3]

-

Fraction Collection and Monitoring: The eluent is collected in fractions, and the composition of each fraction is monitored using Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled together. This process is repeated with different solvent systems or chromatographic techniques until the desired purity of this compound is achieved.

Data Presentation

Quantitative data regarding the yield and purity of this compound is not extensively reported in the available literature. However, data on the overall yield of extracts and the content of other major carbazole alkaloids can provide a useful reference.

| Parameter | Value | Reference |

| Crude Extract Yield (Methanol) | 21.42% | [5] |

| Crude Extract Yield (Ethanol) | 22.53% | [1] |

| Crude Extract Yield (Acetone) | 18.30% | [1] |

Table 1: Reported Yields of Crude Extracts from Murraya koenigii Leaves.

Spectroscopic data is essential for the structural elucidation and confirmation of the isolated this compound. While a complete dataset for this compound is not compiled here, the following table outlines the necessary spectroscopic analyses.

| Spectroscopic Technique | Information Provided |

| ¹H-NMR | Provides information about the number and chemical environment of protons in the molecule. |

| ¹³C-NMR | Provides information about the number and types of carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule. |

Table 2: Spectroscopic Techniques for the Characterization of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Murraya koenigii.

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been fully elucidated. However, studies on other carbazole alkaloids isolated from Murraya koenigii have provided insights into their potential mechanisms of action, particularly in the context of cancer.

Research has shown that certain carbazole alkaloids can induce apoptosis (programmed cell death) in cancer cells through caspase-dependent pathways.[6] Additionally, some of these compounds have been observed to inhibit autophagic flux, a cellular process that can either promote or prevent cell survival.[3] A network pharmacology study suggested that phytochemicals from M. koenigii may target key signaling pathways in breast cancer, such as the PI3K-Akt and MAPK signaling pathways.[7]

Further research is required to specifically determine the signaling pathways that are affected by this compound. The following diagram illustrates a hypothetical signaling pathway that could be investigated based on the known activities of related compounds.

References

- 1. ukm.my [ukm.my]

- 2. phytojournal.com [phytojournal.com]

- 3. Carbazole alkaloids from Murraya koenigii trigger apoptosis and autophagic flux inhibition in human oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.box [2024.sci-hub.box]

- 7. researchgate.net [researchgate.net]

Murrayacarpin B: A Technical Guide to Its Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrayacarpin B, a prenylcoumarin, has garnered interest within the scientific community for its potential biological activities. As a member of the coumarin (B35378) class of secondary metabolites, it is found within the plant kingdom, specifically within the Rutaceae family. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its extraction and isolation, quantitative data on its occurrence, and an illustrative representation of its biosynthetic origins. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The primary natural source of this compound identified to date is the flowers of Murraya paniculata (L.) Jack, commonly known as orange jasmine.[1][2] This small, tropical, evergreen shrub is widely distributed in South Asia, Southeast Asia, and Australia.[3] Phytochemical investigations of various parts of Murraya species, including leaves, seeds, and stem bark, have revealed a rich diversity of secondary metabolites, with alkaloids and coumarins being major constituents.[4] While other coumarins have been isolated from different parts of the plant, the flowers are specifically reported as the source of this compound.[1][2]

Quantitative Data

The yield of this compound from its natural source is a critical factor for researchers considering its isolation for further studies. The following table summarizes the quantitative data available from the primary literature on the isolation of this compound and its related compound, Murrayacarpin A, from the flowers of Murraya paniculata.

| Compound | Plant Source | Plant Part | Yield (from dried material) | Reference |

| Murrayacarpin A | Murraya paniculata | Flowers | 0.0012% | Wu, T. S., et al. (1989) |

| This compound | Murraya paniculata | Flowers | 0.0008% | Wu, T. S., et al. (1989) |

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of this compound from the flowers of Murraya paniculata, based on established phytochemical procedures for coumarin isolation.

Plant Material Collection and Preparation

-

Fresh flowers of Murraya paniculata are collected.

-

The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

-

The dried flowers are then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

-

The powdered flower material is subjected to extraction with a suitable organic solvent. A common method involves cold percolation or maceration with methanol (B129727) or ethanol (B145695) at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.

-

Alternatively, Soxhlet extraction can be employed for a more exhaustive extraction, though this method uses heat and may not be suitable for all compounds.

-

The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Isolation

-

The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

The chloroform and ethyl acetate fractions are often rich in coumarins. These fractions are concentrated and subjected to further chromatographic separation.

-

Column Chromatography: The active fraction is adsorbed onto a stationary phase (e.g., silica (B1680970) gel) and loaded onto a glass column. Elution is performed with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system. Spots corresponding to coumarins can be visualized under UV light (typically at 254 nm and 365 nm).

-

Fractions with similar TLC profiles are pooled and concentrated.

-

Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Further purification of the enriched fractions is achieved using pTLC or semi-preparative/preparative HPLC to isolate the pure this compound.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

-

UV-Visible Spectroscopy: To determine the absorption maxima characteristic of the coumarin chromophore.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl, carbonyl, and aromatic rings.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments are used to elucidate the detailed structure and stereochemistry of the molecule.

Biosynthesis of Coumarins

This compound belongs to the coumarin family of natural products, which are biosynthesized via the phenylpropanoid pathway. This pathway is a major route for the production of a wide variety of plant secondary metabolites. The general biosynthetic pathway leading to the formation of simple coumarins in plants of the Rutaceae family is illustrated below.[5][6][7]

Caption: Generalized biosynthetic pathway of coumarins in the Rutaceae family.

The biosynthesis begins with the amino acid L-phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H). A series of subsequent enzymatic reactions, including ortho-hydroxylation catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H), leads to the formation of the core coumarin structure, umbelliferone. Umbelliferone then serves as a key intermediate for the synthesis of more complex coumarins. The final step in the formation of prenylated coumarins like this compound involves the attachment of a prenyl group, derived from the mevalonate (B85504) or MEP/DOXP pathway, to the coumarin scaffold by a prenyltransferase enzyme.

Conclusion

This technical guide provides a comprehensive overview of the natural sources, isolation, and biosynthesis of this compound. The flowers of Murraya paniculata stand out as the primary source of this compound. The detailed experimental protocols and quantitative data presented herein offer a valuable resource for researchers aiming to isolate and study this compound. Furthermore, the elucidation of its biosynthetic pathway provides context for its formation within the plant and may open avenues for synthetic biology approaches to its production. Continued research into this compound and other related natural products holds promise for the discovery of novel therapeutic agents.

References

- 1. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 2. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. mdpi.com [mdpi.com]

- 5. The Distribution of Coumarins and Furanocoumarins in Citrus Species Closely Matches Citrus Phylogeny and Reflects the Organization of Biosynthetic Pathways | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Murrayacarpin B: A Technical Guide to Its Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrayacarpin B, a prenylcoumarin, has garnered interest within the scientific community for its potential biological activities. As a member of the coumarin class of secondary metabolites, it is found within the plant kingdom, specifically within the Rutaceae family. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its extraction and isolation, quantitative data on its occurrence, and an illustrative representation of its biosynthetic origins. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The primary natural source of this compound identified to date is the flowers of Murraya paniculata (L.) Jack, commonly known as orange jasmine.[1][2] This small, tropical, evergreen shrub is widely distributed in South Asia, Southeast Asia, and Australia.[3] Phytochemical investigations of various parts of Murraya species, including leaves, seeds, and stem bark, have revealed a rich diversity of secondary metabolites, with alkaloids and coumarins being major constituents.[4] While other coumarins have been isolated from different parts of the plant, the flowers are specifically reported as the source of this compound.[1][2]

Quantitative Data

The yield of this compound from its natural source is a critical factor for researchers considering its isolation for further studies. The following table summarizes the quantitative data available from the primary literature on the isolation of this compound and its related compound, Murrayacarpin A, from the flowers of Murraya paniculata.

| Compound | Plant Source | Plant Part | Yield (from dried material) | Reference |

| Murrayacarpin A | Murraya paniculata | Flowers | 0.0012% | Wu, T. S., et al. (1989) |

| This compound | Murraya paniculata | Flowers | 0.0008% | Wu, T. S., et al. (1989) |

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of this compound from the flowers of Murraya paniculata, based on established phytochemical procedures for coumarin isolation.

Plant Material Collection and Preparation

-

Fresh flowers of Murraya paniculata are collected.

-

The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

-

The dried flowers are then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

-

The powdered flower material is subjected to extraction with a suitable organic solvent. A common method involves cold percolation or maceration with methanol or ethanol at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.

-

Alternatively, Soxhlet extraction can be employed for a more exhaustive extraction, though this method uses heat and may not be suitable for all compounds.

-

The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Isolation

-

The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

The chloroform and ethyl acetate fractions are often rich in coumarins. These fractions are concentrated and subjected to further chromatographic separation.

-

Column Chromatography: The active fraction is adsorbed onto a stationary phase (e.g., silica gel) and loaded onto a glass column. Elution is performed with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system. Spots corresponding to coumarins can be visualized under UV light (typically at 254 nm and 365 nm).

-

Fractions with similar TLC profiles are pooled and concentrated.

-

Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Further purification of the enriched fractions is achieved using pTLC or semi-preparative/preparative HPLC to isolate the pure this compound.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

-

UV-Visible Spectroscopy: To determine the absorption maxima characteristic of the coumarin chromophore.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl, carbonyl, and aromatic rings.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments are used to elucidate the detailed structure and stereochemistry of the molecule.

Biosynthesis of Coumarins

This compound belongs to the coumarin family of natural products, which are biosynthesized via the phenylpropanoid pathway. This pathway is a major route for the production of a wide variety of plant secondary metabolites. The general biosynthetic pathway leading to the formation of simple coumarins in plants of the Rutaceae family is illustrated below.[5][6][7]

Caption: Generalized biosynthetic pathway of coumarins in the Rutaceae family.

The biosynthesis begins with the amino acid L-phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate 4-hydroxylase (C4H). A series of subsequent enzymatic reactions, including ortho-hydroxylation catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H), leads to the formation of the core coumarin structure, umbelliferone. Umbelliferone then serves as a key intermediate for the synthesis of more complex coumarins. The final step in the formation of prenylated coumarins like this compound involves the attachment of a prenyl group, derived from the mevalonate or MEP/DOXP pathway, to the coumarin scaffold by a prenyltransferase enzyme.

Conclusion

This technical guide provides a comprehensive overview of the natural sources, isolation, and biosynthesis of this compound. The flowers of Murraya paniculata stand out as the primary source of this compound. The detailed experimental protocols and quantitative data presented herein offer a valuable resource for researchers aiming to isolate and study this compound. Furthermore, the elucidation of its biosynthetic pathway provides context for its formation within the plant and may open avenues for synthetic biology approaches to its production. Continued research into this compound and other related natural products holds promise for the discovery of novel therapeutic agents.

References

- 1. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 2. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. mdpi.com [mdpi.com]

- 5. The Distribution of Coumarins and Furanocoumarins in Citrus Species Closely Matches Citrus Phylogeny and Reflects the Organization of Biosynthetic Pathways | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Quest for Murrayacarpin B: A Technical Overview of an Elusive Structure

For researchers, scientists, and professionals in drug development, the elucidation of a novel chemical structure is a foundational step in understanding its potential therapeutic applications. Murrayacarpin B, a natural compound isolated from the flowers of the Murraya paniculata plant, represents one such molecule of interest. However, a comprehensive review of publicly available scientific literature reveals a conspicuous absence of the detailed experimental data required for a full structural elucidation whitepaper.

While the existence of this compound is noted in several phytochemical reviews of the Murraya genus, the original research article detailing its isolation and the specific spectroscopic data underpinning its structural determination remains elusive in broad searches of scientific databases. This technical guide, therefore, serves to outline the established workflow for such a structural elucidation and to present the available information on this compound, while highlighting the data gaps that currently prevent a complete analysis.

The General Path to Structure Elucidation: A Logical Workflow

The process of identifying a new chemical entity like this compound from a natural source follows a well-established and rigorous scientific path. This workflow is crucial for ensuring the accurate determination of the molecule's atomic connectivity and stereochemistry.

Caption: A generalized workflow for the isolation and structural elucidation of a novel natural product.

Experimental Protocols: A Methodological Blueprint

Detailed experimental protocols are the bedrock of reproducible scientific research. While the specific parameters for this compound are not available, a typical protocol would involve the following key stages.

1. Plant Material and Extraction: Fresh flowers of Murraya paniculata would be collected, dried, and powdered. The powdered material would then be subjected to extraction with a series of solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to isolate compounds with different chemical properties.

2. Isolation and Purification: The crude extracts would undergo fractionation using techniques like column chromatography over silica (B1680970) gel. The resulting fractions would be further purified by High-Performance Liquid Chromatography (HPLC) to yield the pure compound, this compound.

3. Spectroscopic Analysis: The purified this compound would then be subjected to a battery of spectroscopic analyses to determine its structure:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide information about the proton and carbon framework of the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC would be used to establish the connectivity between atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) would be employed to determine the precise molecular weight and elemental composition of this compound.

-

Infrared (IR) Spectroscopy: This technique would identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: This would provide information about the electronic transitions within the molecule, often indicative of the type of chromophore present.

Quantitative Data: The Missing Pieces of the Puzzle

The core of any chemical structure elucidation lies in the quantitative data obtained from spectroscopic analysis. Unfortunately, specific data for this compound, such as that presented in the tables below, could not be located in the reviewed literature. The following tables are therefore presented as templates that would be populated with experimental data in a complete technical guide.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Data Not Available |

| | | | |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

|---|---|

| Data Not Available |

| | |

Table 3: Mass Spectrometry and UV-Vis Data for this compound

| Technique | Data |

|---|---|

| HR-MS | Data Not Available |

| UV-Vis (λmax) | Data Not Available |

| IR (νmax) | Data Not Available |

Biological Activity and Signaling Pathways

Review articles indicate that compounds from the Murraya genus, including carbazole (B46965) alkaloids and coumarins, exhibit a range of biological activities, such as anti-inflammatory, antimicrobial, and cytotoxic effects.[1] However, specific studies detailing the biological activity of this compound and any associated signaling pathways were not found. A hypothetical signaling pathway diagram that could be generated upon discovery of such activity is presented below.

Caption: A speculative representation of a signaling cascade that could be modulated by this compound.

References

The Quest for Murrayacarpin B: A Technical Overview of an Elusive Structure

For researchers, scientists, and professionals in drug development, the elucidation of a novel chemical structure is a foundational step in understanding its potential therapeutic applications. Murrayacarpin B, a natural compound isolated from the flowers of the Murraya paniculata plant, represents one such molecule of interest. However, a comprehensive review of publicly available scientific literature reveals a conspicuous absence of the detailed experimental data required for a full structural elucidation whitepaper.

While the existence of this compound is noted in several phytochemical reviews of the Murraya genus, the original research article detailing its isolation and the specific spectroscopic data underpinning its structural determination remains elusive in broad searches of scientific databases. This technical guide, therefore, serves to outline the established workflow for such a structural elucidation and to present the available information on this compound, while highlighting the data gaps that currently prevent a complete analysis.

The General Path to Structure Elucidation: A Logical Workflow

The process of identifying a new chemical entity like this compound from a natural source follows a well-established and rigorous scientific path. This workflow is crucial for ensuring the accurate determination of the molecule's atomic connectivity and stereochemistry.

Caption: A generalized workflow for the isolation and structural elucidation of a novel natural product.

Experimental Protocols: A Methodological Blueprint

Detailed experimental protocols are the bedrock of reproducible scientific research. While the specific parameters for this compound are not available, a typical protocol would involve the following key stages.

1. Plant Material and Extraction: Fresh flowers of Murraya paniculata would be collected, dried, and powdered. The powdered material would then be subjected to extraction with a series of solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to isolate compounds with different chemical properties.

2. Isolation and Purification: The crude extracts would undergo fractionation using techniques like column chromatography over silica gel. The resulting fractions would be further purified by High-Performance Liquid Chromatography (HPLC) to yield the pure compound, this compound.

3. Spectroscopic Analysis: The purified this compound would then be subjected to a battery of spectroscopic analyses to determine its structure:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide information about the proton and carbon framework of the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC would be used to establish the connectivity between atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) would be employed to determine the precise molecular weight and elemental composition of this compound.

-

Infrared (IR) Spectroscopy: This technique would identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: This would provide information about the electronic transitions within the molecule, often indicative of the type of chromophore present.

Quantitative Data: The Missing Pieces of the Puzzle

The core of any chemical structure elucidation lies in the quantitative data obtained from spectroscopic analysis. Unfortunately, specific data for this compound, such as that presented in the tables below, could not be located in the reviewed literature. The following tables are therefore presented as templates that would be populated with experimental data in a complete technical guide.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Data Not Available |

| | | | |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

|---|---|

| Data Not Available |

| | |

Table 3: Mass Spectrometry and UV-Vis Data for this compound

| Technique | Data |

|---|---|

| HR-MS | Data Not Available |

| UV-Vis (λmax) | Data Not Available |

| IR (νmax) | Data Not Available |

Biological Activity and Signaling Pathways

Review articles indicate that compounds from the Murraya genus, including carbazole alkaloids and coumarins, exhibit a range of biological activities, such as anti-inflammatory, antimicrobial, and cytotoxic effects.[1] However, specific studies detailing the biological activity of this compound and any associated signaling pathways were not found. A hypothetical signaling pathway diagram that could be generated upon discovery of such activity is presented below.

Caption: A speculative representation of a signaling cascade that could be modulated by this compound.

References

The Architecture of Carbazole Alkaloid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole (B46965) alkaloids represent a structurally diverse class of natural products renowned for their wide-ranging biological activities, including neuroprotective, anticancer, and antimicrobial properties. This technical guide provides an in-depth exploration of the biosynthetic pathways leading to these valuable compounds, with a primary focus on the well-characterized bacterial pathways and an overview of the current understanding of their formation in plants. This document is designed to serve as a comprehensive resource, detailing the enzymatic machinery, key chemical transformations, and experimental methodologies employed to elucidate these complex metabolic routes.

I. Biosynthesis of Carbazole Alkaloids in Bacteria

The biosynthesis of carbazole alkaloids is most thoroughly understood in actinomycetes, particularly Streptomyces species, which are responsible for producing compounds like carquinostatin A and neocarazostatin A. These pathways involve a series of fascinating enzymatic reactions that construct the characteristic tricyclic carbazole core from simple metabolic precursors.

A. Precursors and Core Biosynthetic Machinery

Tracer experiments and biochemical analyses have revealed that the carbazole skeleton in bacteria is derived from L-tryptophan, pyruvate (B1213749), and acetate (B1210297).[1][2] The indole (B1671886) moiety of the carbazole nucleus originates from tryptophan, while the remaining atoms are supplied by pyruvate and acetate units.[2] The biosynthesis is orchestrated by a conserved set of enzymes encoded within biosynthetic gene clusters (BGCs), such as the cqs cluster for carquinostatin A and the nzs cluster for neocarazostatin A.[1][3]

The core enzymatic machinery for the formation of the carbazole skeleton includes:

-

An aminotransferase (CqsB7/NzsB7): Initiates the pathway by converting L-tryptophan to indole-3-pyruvate (IPA).[2]

-

A ThDP-dependent enzyme (CqsB3/NzsH): Catalyzes the carboligation of indole-3-pyruvate and pyruvate.[2][4]

-

A β-ketoacyl-ACP synthase III (KASIII)-like enzyme (CqsB1/NzsJ): A key enzyme that catalyzes a decarboxylative condensation.[2][5]

-

A carbazole synthase (CqsB2/NzsI): An unprecedented enzyme responsible for the crucial cyclization step to form the carbazole ring.[1][2]

-

Acyl carrier proteins (ACPs) (CqsB6/NzsE) and other fatty acid biosynthesis-related enzymes.[5]

B. The Biosynthetic Pathway of Carquinostatin A

The biosynthesis of carquinostatin A in Streptomyces exfoliatus provides a model for understanding bacterial carbazole alkaloid formation. The pathway can be dissected into the following key steps:

-

Formation of Indole-3-pyruvate (IPA): The pathway begins with the deamination of L-tryptophan to IPA, a reaction catalyzed by the aminotransferase CqsB7.[2]

-

Carboligation to Form an α-hydroxy-β-keto acid: The ThDP-dependent enzyme CqsB3 catalyzes the condensation of IPA with pyruvate to yield an α-hydroxy-β-keto acid intermediate.[2]

-

Decarboxylative Condensation: The KASIII-like enzyme CqsB1 catalyzes the decarboxylative condensation of the α-hydroxy-β-keto acid with 3-hydroxybutyryl-ACP. This forms an unstable indole intermediate.[3]

-

Carbazole Ring Formation: The carbazole synthase CqsB2, a key enzyme in this pathway, catalyzes the oxidative cyclization of the unstable intermediate to form the tricyclic carbazole core of precarquinostatin.[1][3] This enzyme is notable for not requiring any cofactors.[2]

-

Tailoring Reactions: Following the formation of the carbazole nucleus, a series of tailoring reactions, including prenylation by a phytoene (B131915) synthase-like prenyltransferase (CqsB4/NzsG) and hydroxylation by a P450 hydroxylase (NzsA), modify the carbazole scaffold to produce the final bioactive compounds like carquinostatin A and neocarazostatin A.[1][6]

C. Regulation of Bacterial Carbazole Alkaloid Biosynthesis

The biosynthesis of carbazole alkaloids in Streptomyces is thought to be tightly regulated, although specific details for the cqs and nzs clusters are not yet fully elucidated. In general, the expression of biosynthetic gene clusters in Streptomyces is controlled by a complex network of regulatory proteins.[7] This includes cluster-situated regulators (CSRs) and global regulators that respond to nutritional and environmental signals.[8] For instance, many antibiotic biosynthetic gene clusters are regulated by SARPs (Streptomyces Antibiotic Regulatory Proteins).[9] The nzs gene cluster contains putative regulatory genes, and their inactivation has been shown to affect the production of neocarazostatin A.[10] Further research is needed to fully uncover the specific transcription factors and signaling molecules that govern carbazole alkaloid production.

II. Biosynthesis of Carbazole Alkaloids in Plants

The biosynthesis of carbazole alkaloids in plants, primarily from the Rutaceae family (e.g., Murraya, Clausena, and Glycosmis species), is less understood compared to bacterial pathways.[11] However, feeding experiments and the co-occurrence of various derivatives suggest a general biosynthetic scheme.

A. Precursors and Key Intermediates

It is postulated that phyto-carbazole alkaloids originate from the shikimate pathway.[12] The common precursor for the majority of these alkaloids is believed to be 3-methylcarbazole .[11] This core structure is then subjected to a variety of modifications to generate the vast diversity of plant-derived carbazole alkaloids.

B. Proposed Biosynthetic Pathway

The proposed pathway in plants involves:

-

Formation of 3-Methylcarbazole: The enzymatic machinery responsible for the formation of 3-methylcarbazole has not been fully characterized.

-

Tailoring Reactions: Following the formation of the 3-methylcarbazole core, a series of tailoring reactions occur, including:

III. Quantitative Data

Quantitative data on the biosynthesis of carbazole alkaloids, particularly enzyme kinetics, is limited in the published literature. This is partly due to the instability of some of the biosynthetic intermediates, which complicates in vitro enzymatic assays.[2] However, some quantitative data regarding the abundance of carbazole alkaloids in plant sources is available.

Table 1: Quantitative Analysis of Carbazole Alkaloids in Murraya koenigii

| Carbazole Alkaloid | Concentration Range (mg/g of dry leaves) | Analytical Method | Reference |

| Mahanimbine | 0.492 - 5.399 | UPLC/MS/MS | [13] |

| Koenimbine | 0.013 - 7.336 | UPLC/MS/MS | [13] |

| Girinimbine | 0.010 - 0.114 | UPLC/MS/MS | [13] |

| Mahanine | 0.049 - 5.288 | UPLC/MS/MS | [13] |

| Isomahanimbine | 0.491 - 3.791 | UPLC/MS/MS | [13] |

IV. Experimental Protocols

The elucidation of carbazole alkaloid biosynthetic pathways has relied on a combination of genetic and biochemical techniques. Below are generalized protocols for key experiments.

A. Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes the general workflow for producing and purifying a recombinant carbazole biosynthetic enzyme from Streptomyces in an E. coli host.

Protocol:

-

Gene Amplification and Cloning: The gene of interest (e.g., nzsH) is amplified from the genomic DNA of the producing Streptomyces strain by PCR. The PCR product is then cloned into an appropriate expression vector (e.g., pET-28a(+)), often with an affinity tag (e.g., a polyhistidine-tag) to facilitate purification.

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression host strain, such as BL21(DE3).

-

Culture Growth: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium (e.g., LB broth) containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optimal optical density (OD600 of 0.6-0.8).

-

Induction of Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-30°C) for several hours to overnight to promote proper protein folding.

-

Cell Harvesting and Lysis: The cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and lysed by sonication or using a French press.

-

Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins). The column is washed to remove unbound proteins, and the target protein is eluted with a buffer containing a high concentration of imidazole.

-

Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

B. In Vitro Enzymatic Assays

The following is a general protocol for an in vitro assay of a carbazole biosynthetic enzyme, such as the ThDP-dependent enzyme NzsH.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., Tris-HCl) containing the purified enzyme (e.g., NzsH), the necessary cofactors (e.g., ThDP, MgCl2), and the substrates (e.g., indole-3-pyruvate and pyruvate).

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme or one of the substrates and incubated at an optimal temperature (e.g., 30°C) for a specific period.

-

Reaction Quenching: The reaction is stopped by the addition of an organic solvent (e.g., methanol (B129727) or ethyl acetate) or an acid.

-

Product Analysis: The reaction mixture is centrifuged to remove precipitated protein, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the product.

C. Gene Deletion in Streptomyces

Gene deletion is a powerful tool to confirm the function of a gene in a biosynthetic pathway. This generalized protocol is based on PCR-targeting methods.

Protocol:

-

Construction of a Gene Disruption Cassette: A cassette containing an antibiotic resistance gene (e.g., apramycin (B1230331) resistance) flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed by PCR.

-

Modification of a Cosmid: A cosmid carrying the biosynthetic gene cluster is introduced into an E. coli strain expressing the λ-Red recombinase system. The gene disruption cassette is then used to replace the target gene on the cosmid via homologous recombination.

-

Intergeneric Conjugation: The modified cosmid is transferred from E. coli to the wild-type Streptomyces strain via intergeneric conjugation.

-

Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotics. Colonies that have undergone a double crossover event, resulting in the replacement of the native gene with the disruption cassette, are screened for.

-

Verification: The gene deletion is confirmed by PCR analysis and sequencing of the genomic DNA from the mutant strain.

-

Metabolite Analysis: The mutant strain is cultured, and its metabolite profile is compared to that of the wild-type strain by LC-MS to confirm the loss of production of the corresponding carbazole alkaloid or intermediates.[14]

V. Conclusion

The study of carbazole alkaloid biosynthesis has unveiled a remarkable array of enzymatic strategies for the construction of these complex natural products. While significant progress has been made in elucidating the bacterial pathways, the biosynthesis in plants remains a fertile ground for future research. The development of more sensitive analytical techniques and the application of synthetic biology approaches will undoubtedly continue to expand our understanding of these fascinating metabolic pathways, paving the way for the engineered production of novel carbazole alkaloids with enhanced therapeutic properties.

References

- 1. Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dissection of the neocarazostatin: a C4 alkyl side chain biosynthesis by in vitro reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Neocarazostatin A Reveals the Sequential Carbazole Prenylation and Hydroxylation in the Tailoring Steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multifactorial genetic control and magnesium levels govern the production of a Streptomyces antibiotic with unusual cell density dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Global and Pathway-specific Transcriptional Regulations of Pactamycin Biosynthesis in Streptomyces pactum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring the Role of Plant Carbonic Anhydrase-like Enzymes in the Synthesis of Neuroactive Alkaloids | Li | Biological Evidence [bioscipublisher.com]

- 14. An Efficient Markerless Deletion System Suitable for the Industrial Strains of Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Carbazole Alkaloid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole alkaloids represent a structurally diverse class of natural products renowned for their wide-ranging biological activities, including neuroprotective, anticancer, and antimicrobial properties. This technical guide provides an in-depth exploration of the biosynthetic pathways leading to these valuable compounds, with a primary focus on the well-characterized bacterial pathways and an overview of the current understanding of their formation in plants. This document is designed to serve as a comprehensive resource, detailing the enzymatic machinery, key chemical transformations, and experimental methodologies employed to elucidate these complex metabolic routes.

I. Biosynthesis of Carbazole Alkaloids in Bacteria

The biosynthesis of carbazole alkaloids is most thoroughly understood in actinomycetes, particularly Streptomyces species, which are responsible for producing compounds like carquinostatin A and neocarazostatin A. These pathways involve a series of fascinating enzymatic reactions that construct the characteristic tricyclic carbazole core from simple metabolic precursors.

A. Precursors and Core Biosynthetic Machinery

Tracer experiments and biochemical analyses have revealed that the carbazole skeleton in bacteria is derived from L-tryptophan, pyruvate, and acetate.[1][2] The indole moiety of the carbazole nucleus originates from tryptophan, while the remaining atoms are supplied by pyruvate and acetate units.[2] The biosynthesis is orchestrated by a conserved set of enzymes encoded within biosynthetic gene clusters (BGCs), such as the cqs cluster for carquinostatin A and the nzs cluster for neocarazostatin A.[1][3]

The core enzymatic machinery for the formation of the carbazole skeleton includes:

-

An aminotransferase (CqsB7/NzsB7): Initiates the pathway by converting L-tryptophan to indole-3-pyruvate (IPA).[2]

-

A ThDP-dependent enzyme (CqsB3/NzsH): Catalyzes the carboligation of indole-3-pyruvate and pyruvate.[2][4]

-

A β-ketoacyl-ACP synthase III (KASIII)-like enzyme (CqsB1/NzsJ): A key enzyme that catalyzes a decarboxylative condensation.[2][5]

-

A carbazole synthase (CqsB2/NzsI): An unprecedented enzyme responsible for the crucial cyclization step to form the carbazole ring.[1][2]

-

Acyl carrier proteins (ACPs) (CqsB6/NzsE) and other fatty acid biosynthesis-related enzymes.[5]

B. The Biosynthetic Pathway of Carquinostatin A

The biosynthesis of carquinostatin A in Streptomyces exfoliatus provides a model for understanding bacterial carbazole alkaloid formation. The pathway can be dissected into the following key steps:

-

Formation of Indole-3-pyruvate (IPA): The pathway begins with the deamination of L-tryptophan to IPA, a reaction catalyzed by the aminotransferase CqsB7.[2]

-

Carboligation to Form an α-hydroxy-β-keto acid: The ThDP-dependent enzyme CqsB3 catalyzes the condensation of IPA with pyruvate to yield an α-hydroxy-β-keto acid intermediate.[2]

-

Decarboxylative Condensation: The KASIII-like enzyme CqsB1 catalyzes the decarboxylative condensation of the α-hydroxy-β-keto acid with 3-hydroxybutyryl-ACP. This forms an unstable indole intermediate.[3]

-

Carbazole Ring Formation: The carbazole synthase CqsB2, a key enzyme in this pathway, catalyzes the oxidative cyclization of the unstable intermediate to form the tricyclic carbazole core of precarquinostatin.[1][3] This enzyme is notable for not requiring any cofactors.[2]

-

Tailoring Reactions: Following the formation of the carbazole nucleus, a series of tailoring reactions, including prenylation by a phytoene synthase-like prenyltransferase (CqsB4/NzsG) and hydroxylation by a P450 hydroxylase (NzsA), modify the carbazole scaffold to produce the final bioactive compounds like carquinostatin A and neocarazostatin A.[1][6]

C. Regulation of Bacterial Carbazole Alkaloid Biosynthesis

The biosynthesis of carbazole alkaloids in Streptomyces is thought to be tightly regulated, although specific details for the cqs and nzs clusters are not yet fully elucidated. In general, the expression of biosynthetic gene clusters in Streptomyces is controlled by a complex network of regulatory proteins.[7] This includes cluster-situated regulators (CSRs) and global regulators that respond to nutritional and environmental signals.[8] For instance, many antibiotic biosynthetic gene clusters are regulated by SARPs (Streptomyces Antibiotic Regulatory Proteins).[9] The nzs gene cluster contains putative regulatory genes, and their inactivation has been shown to affect the production of neocarazostatin A.[10] Further research is needed to fully uncover the specific transcription factors and signaling molecules that govern carbazole alkaloid production.

II. Biosynthesis of Carbazole Alkaloids in Plants

The biosynthesis of carbazole alkaloids in plants, primarily from the Rutaceae family (e.g., Murraya, Clausena, and Glycosmis species), is less understood compared to bacterial pathways.[11] However, feeding experiments and the co-occurrence of various derivatives suggest a general biosynthetic scheme.

A. Precursors and Key Intermediates

It is postulated that phyto-carbazole alkaloids originate from the shikimate pathway.[12] The common precursor for the majority of these alkaloids is believed to be 3-methylcarbazole .[11] This core structure is then subjected to a variety of modifications to generate the vast diversity of plant-derived carbazole alkaloids.

B. Proposed Biosynthetic Pathway

The proposed pathway in plants involves:

-

Formation of 3-Methylcarbazole: The enzymatic machinery responsible for the formation of 3-methylcarbazole has not been fully characterized.

-

Tailoring Reactions: Following the formation of the 3-methylcarbazole core, a series of tailoring reactions occur, including:

III. Quantitative Data

Quantitative data on the biosynthesis of carbazole alkaloids, particularly enzyme kinetics, is limited in the published literature. This is partly due to the instability of some of the biosynthetic intermediates, which complicates in vitro enzymatic assays.[2] However, some quantitative data regarding the abundance of carbazole alkaloids in plant sources is available.

Table 1: Quantitative Analysis of Carbazole Alkaloids in Murraya koenigii

| Carbazole Alkaloid | Concentration Range (mg/g of dry leaves) | Analytical Method | Reference |

| Mahanimbine | 0.492 - 5.399 | UPLC/MS/MS | [13] |

| Koenimbine | 0.013 - 7.336 | UPLC/MS/MS | [13] |

| Girinimbine | 0.010 - 0.114 | UPLC/MS/MS | [13] |

| Mahanine | 0.049 - 5.288 | UPLC/MS/MS | [13] |

| Isomahanimbine | 0.491 - 3.791 | UPLC/MS/MS | [13] |

IV. Experimental Protocols

The elucidation of carbazole alkaloid biosynthetic pathways has relied on a combination of genetic and biochemical techniques. Below are generalized protocols for key experiments.

A. Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes the general workflow for producing and purifying a recombinant carbazole biosynthetic enzyme from Streptomyces in an E. coli host.

Protocol:

-

Gene Amplification and Cloning: The gene of interest (e.g., nzsH) is amplified from the genomic DNA of the producing Streptomyces strain by PCR. The PCR product is then cloned into an appropriate expression vector (e.g., pET-28a(+)), often with an affinity tag (e.g., a polyhistidine-tag) to facilitate purification.

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression host strain, such as BL21(DE3).

-

Culture Growth: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium (e.g., LB broth) containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optimal optical density (OD600 of 0.6-0.8).

-

Induction of Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-30°C) for several hours to overnight to promote proper protein folding.

-

Cell Harvesting and Lysis: The cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and lysed by sonication or using a French press.

-

Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins). The column is washed to remove unbound proteins, and the target protein is eluted with a buffer containing a high concentration of imidazole.

-

Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

B. In Vitro Enzymatic Assays

The following is a general protocol for an in vitro assay of a carbazole biosynthetic enzyme, such as the ThDP-dependent enzyme NzsH.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., Tris-HCl) containing the purified enzyme (e.g., NzsH), the necessary cofactors (e.g., ThDP, MgCl2), and the substrates (e.g., indole-3-pyruvate and pyruvate).

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme or one of the substrates and incubated at an optimal temperature (e.g., 30°C) for a specific period.

-

Reaction Quenching: The reaction is stopped by the addition of an organic solvent (e.g., methanol or ethyl acetate) or an acid.

-

Product Analysis: The reaction mixture is centrifuged to remove precipitated protein, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the product.

C. Gene Deletion in Streptomyces

Gene deletion is a powerful tool to confirm the function of a gene in a biosynthetic pathway. This generalized protocol is based on PCR-targeting methods.

Protocol:

-

Construction of a Gene Disruption Cassette: A cassette containing an antibiotic resistance gene (e.g., apramycin resistance) flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed by PCR.

-

Modification of a Cosmid: A cosmid carrying the biosynthetic gene cluster is introduced into an E. coli strain expressing the λ-Red recombinase system. The gene disruption cassette is then used to replace the target gene on the cosmid via homologous recombination.

-

Intergeneric Conjugation: The modified cosmid is transferred from E. coli to the wild-type Streptomyces strain via intergeneric conjugation.

-

Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotics. Colonies that have undergone a double crossover event, resulting in the replacement of the native gene with the disruption cassette, are screened for.

-

Verification: The gene deletion is confirmed by PCR analysis and sequencing of the genomic DNA from the mutant strain.

-

Metabolite Analysis: The mutant strain is cultured, and its metabolite profile is compared to that of the wild-type strain by LC-MS to confirm the loss of production of the corresponding carbazole alkaloid or intermediates.[14]

V. Conclusion

The study of carbazole alkaloid biosynthesis has unveiled a remarkable array of enzymatic strategies for the construction of these complex natural products. While significant progress has been made in elucidating the bacterial pathways, the biosynthesis in plants remains a fertile ground for future research. The development of more sensitive analytical techniques and the application of synthetic biology approaches will undoubtedly continue to expand our understanding of these fascinating metabolic pathways, paving the way for the engineered production of novel carbazole alkaloids with enhanced therapeutic properties.

References

- 1. Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dissection of the neocarazostatin: a C4 alkyl side chain biosynthesis by in vitro reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Neocarazostatin A Reveals the Sequential Carbazole Prenylation and Hydroxylation in the Tailoring Steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multifactorial genetic control and magnesium levels govern the production of a Streptomyces antibiotic with unusual cell density dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Global and Pathway-specific Transcriptional Regulations of Pactamycin Biosynthesis in Streptomyces pactum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring the Role of Plant Carbonic Anhydrase-like Enzymes in the Synthesis of Neuroactive Alkaloids | Li | Biological Evidence [bioscipublisher.com]

- 14. An Efficient Markerless Deletion System Suitable for the Industrial Strains of Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Biological Significance of Murrayacarpin B: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murrayacarpin B, a naturally occurring coumarin, has emerged as a molecule of interest within the scientific community due to its notable biological activities. First isolated from the flora of Murraya paniculata, this compound has demonstrated significant anti-inflammatory properties, positioning it as a potential lead for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, history, chemical characteristics, and known biological functions of this compound, with a focus on its mechanism of action and potential applications in drug development.

Discovery and History

This compound was first discovered and isolated from the flowers of the plant Murraya paniculata (L.) Jack, a species belonging to the Rutaceae family. The initial isolation and characterization of this natural product were reported in 1983 by a team of researchers led by T.S. Wu. While the seminal publication in Yakugaku Zasshi laid the groundwork for future investigations, subsequent studies on compounds from Murraya species have further illuminated the biological potential of this class of molecules. Murraya paniculata, commonly known as orange jasmine, has a history of use in traditional medicine, and the isolation of this compound provided a molecular basis for some of its reputed therapeutic effects.

Chemical Structure and Properties

This compound is classified as a coumarin, a class of benzopyrone secondary metabolites widely distributed in the plant kingdom. The precise chemical structure of this compound has been elucidated through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₅ |

| Molecular Weight | 236.22 g/mol |

| Class | Coumarin |

| Appearance | Not explicitly reported, likely a crystalline solid |

| Solubility | Not explicitly reported, likely soluble in organic solvents |

Experimental Protocols

General Isolation of Coumarins from Murraya species

-

Extraction: Dried and powdered plant material (e.g., flowers, leaves) is subjected to solvent extraction, typically using a non-polar solvent such as n-hexane, followed by solvents of increasing polarity like ethyl acetate (B1210297) and methanol, to separate compounds based on their polarity.

-

Fractionation: The crude extracts are then fractionated using techniques like column chromatography over silica (B1680970) gel. A gradient elution system with a mixture of solvents (e.g., n-hexane and ethyl acetate) is employed to separate the components of the extract into different fractions.

-

Purification: Fractions containing compounds of interest are further purified using repeated column chromatography, preparative Thin Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.

-

Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Biological Activities and Mechanism of Action

The primary biological activity attributed to this compound is its anti-inflammatory effect. Research on "murracarpin," a likely synonym for this compound, has provided insights into its mechanism of action, which involves the modulation of key inflammatory pathways.

Anti-inflammatory Activity

This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade. By inhibiting these enzymes, this compound effectively reduces the production of pro-inflammatory mediators.

Table 2: Reported Biological Activities of this compound and Related Compounds

| Compound/Extract | Biological Activity | Target/Assay | Quantitative Data (IC₅₀) | Reference |

| Murracarpin | Anti-inflammatory | COX-2 Inhibition | Data not available | [1] |

| Murracarpin | Anti-inflammatory | 5-LOX Inhibition | Data not available | [1] |

| Murracarpin | Anti-inflammatory | Inhibition of IL-1β, TNF-α, PGE₂ | Data not available | [1] |

| Murraya paniculata leaf extract | Cytotoxicity | Hepatoma (HepG2) cells | 10.83 µg/ml | [2] |

| Murraya paniculata leaf extract | Cytotoxicity | Gastric (AGS) cells | 8.54 µg/ml | [2] |

| Murraya paniculata leaf extract | Cytotoxicity | Colorectal (HCT116) cells | 83.11 µg/ml | [2] |

Note: Specific IC₅₀ values for this compound are not widely reported in the available literature. The data for the Murraya paniculata extract provides context for the potential cytotoxic activity of its constituents.

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through its influence on cellular signaling pathways. By inhibiting COX-2 and 5-LOX, it downregulates the production of prostaglandins (B1171923) (like PGE₂) and leukotrienes, respectively. Furthermore, it has been observed to decrease the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). This suggests a potential interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Cytotoxic Activity

While specific cytotoxic data for pure this compound is limited, studies on crude extracts of Murraya paniculata have demonstrated cytotoxic effects against various cancer cell lines, including hepatoma, gastric, and colorectal carcinoma cells.[2] This suggests that this compound, as a constituent of these extracts, may contribute to these activities and warrants further investigation as a potential anticancer agent.

Future Perspectives and Conclusion

References

The Discovery and Biological Significance of Murrayacarpin B: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murrayacarpin B, a naturally occurring coumarin, has emerged as a molecule of interest within the scientific community due to its notable biological activities. First isolated from the flora of Murraya paniculata, this compound has demonstrated significant anti-inflammatory properties, positioning it as a potential lead for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, history, chemical characteristics, and known biological functions of this compound, with a focus on its mechanism of action and potential applications in drug development.

Discovery and History

This compound was first discovered and isolated from the flowers of the plant Murraya paniculata (L.) Jack, a species belonging to the Rutaceae family. The initial isolation and characterization of this natural product were reported in 1983 by a team of researchers led by T.S. Wu. While the seminal publication in Yakugaku Zasshi laid the groundwork for future investigations, subsequent studies on compounds from Murraya species have further illuminated the biological potential of this class of molecules. Murraya paniculata, commonly known as orange jasmine, has a history of use in traditional medicine, and the isolation of this compound provided a molecular basis for some of its reputed therapeutic effects.

Chemical Structure and Properties

This compound is classified as a coumarin, a class of benzopyrone secondary metabolites widely distributed in the plant kingdom. The precise chemical structure of this compound has been elucidated through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₅ |

| Molecular Weight | 236.22 g/mol |

| Class | Coumarin |

| Appearance | Not explicitly reported, likely a crystalline solid |

| Solubility | Not explicitly reported, likely soluble in organic solvents |

Experimental Protocols

General Isolation of Coumarins from Murraya species

-

Extraction: Dried and powdered plant material (e.g., flowers, leaves) is subjected to solvent extraction, typically using a non-polar solvent such as n-hexane, followed by solvents of increasing polarity like ethyl acetate and methanol, to separate compounds based on their polarity.

-

Fractionation: The crude extracts are then fractionated using techniques like column chromatography over silica gel. A gradient elution system with a mixture of solvents (e.g., n-hexane and ethyl acetate) is employed to separate the components of the extract into different fractions.

-

Purification: Fractions containing compounds of interest are further purified using repeated column chromatography, preparative Thin Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.

-

Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Biological Activities and Mechanism of Action

The primary biological activity attributed to this compound is its anti-inflammatory effect. Research on "murracarpin," a likely synonym for this compound, has provided insights into its mechanism of action, which involves the modulation of key inflammatory pathways.

Anti-inflammatory Activity

This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade. By inhibiting these enzymes, this compound effectively reduces the production of pro-inflammatory mediators.

Table 2: Reported Biological Activities of this compound and Related Compounds

| Compound/Extract | Biological Activity | Target/Assay | Quantitative Data (IC₅₀) | Reference |

| Murracarpin | Anti-inflammatory | COX-2 Inhibition | Data not available | [1] |

| Murracarpin | Anti-inflammatory | 5-LOX Inhibition | Data not available | [1] |

| Murracarpin | Anti-inflammatory | Inhibition of IL-1β, TNF-α, PGE₂ | Data not available | [1] |

| Murraya paniculata leaf extract | Cytotoxicity | Hepatoma (HepG2) cells | 10.83 µg/ml | [2] |

| Murraya paniculata leaf extract | Cytotoxicity | Gastric (AGS) cells | 8.54 µg/ml | [2] |

| Murraya paniculata leaf extract | Cytotoxicity | Colorectal (HCT116) cells | 83.11 µg/ml | [2] |

Note: Specific IC₅₀ values for this compound are not widely reported in the available literature. The data for the Murraya paniculata extract provides context for the potential cytotoxic activity of its constituents.

Signaling Pathways